(5Z)-5-[(2-methoxyphenyl)hydrazinylidene]-1,4-dimethyl-2,6-dioxopyridine-3-carbonitrile (5Z)-5-[(2-methoxyphenyl)hydrazinylidene]-1,4-dimethyl-2,6-dioxopyridine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC0995129
InChI: InChI=1S/C15H14N4O3/c1-9-10(8-16)14(20)19(2)15(21)13(9)18-17-11-6-4-5-7-12(11)22-3/h4-7,17H,1-3H3/b18-13-
SMILES: CC1=C(C(=O)N(C(=O)C1=NNC2=CC=CC=C2OC)C)C#N
Molecular Formula: C15H14N4O3
Molecular Weight: 298.3 g/mol

(5Z)-5-[(2-methoxyphenyl)hydrazinylidene]-1,4-dimethyl-2,6-dioxopyridine-3-carbonitrile

CAS No.:

Cat. No.: VC0995129

Molecular Formula: C15H14N4O3

Molecular Weight: 298.3 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-5-[(2-methoxyphenyl)hydrazinylidene]-1,4-dimethyl-2,6-dioxopyridine-3-carbonitrile -

Specification

Molecular Formula C15H14N4O3
Molecular Weight 298.3 g/mol
IUPAC Name (5Z)-5-[(2-methoxyphenyl)hydrazinylidene]-1,4-dimethyl-2,6-dioxopyridine-3-carbonitrile
Standard InChI InChI=1S/C15H14N4O3/c1-9-10(8-16)14(20)19(2)15(21)13(9)18-17-11-6-4-5-7-12(11)22-3/h4-7,17H,1-3H3/b18-13-
Standard InChI Key MAPVVHISSMPBEG-AQTBWJFISA-N
Isomeric SMILES CC\1=C(C(=O)N(C(=O)/C1=N\NC2=CC=CC=C2OC)C)C#N
SMILES CC1=C(C(=O)N(C(=O)C1=NNC2=CC=CC=C2OC)C)C#N
Canonical SMILES CC1=C(C(=O)N(C(=O)C1=NNC2=CC=CC=C2OC)C)C#N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator